![molecular formula C7H11NO B13481656 [(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
[(2-Isocyanoethoxy)methyl]cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Isocyanoethoxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethoxy group Cyclopropane derivatives are known for their unique chemical properties due to the high ring strain in the three-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Isocyanoethoxy)methyl]cyclopropane typically involves the reaction of an appropriate alkene with a carbene or carbenoid reagent. One common method is the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a cyclopropane ring through the addition of the carbene to the double bond of the alkene.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
[(2-Isocyanoethoxy)methyl]cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the cyclopropane ring, forming linear or branched alkanes.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the isocyano group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives.
科学研究应用
[(2-Isocyanoethoxy)methyl]cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(2-Isocyanoethoxy)methyl]cyclopropane involves the reactivity of the cyclopropane ring and the isocyano group. The high ring strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, enabling a wide range of chemical reactions.
相似化合物的比较
[(2-Isocyanoethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropylamine: Contains an amino group instead of an isocyano group.
Cyclopropylmethanol: Contains a hydroxymethyl group instead of an isocyanoethoxy group.
Cyclopropylcarbinol: Contains a carbinol group instead of an isocyanoethoxy group.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
2-isocyanoethoxymethylcyclopropane |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-9-6-7-2-3-7/h7H,2-6H2 |
InChI 键 |
IRXGUFVSBMKJIM-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]CCOCC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


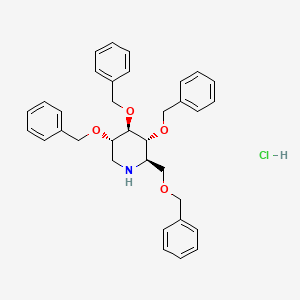
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
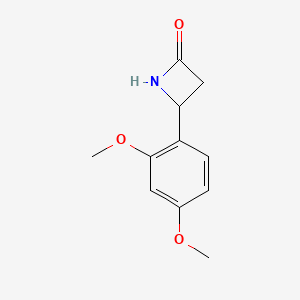
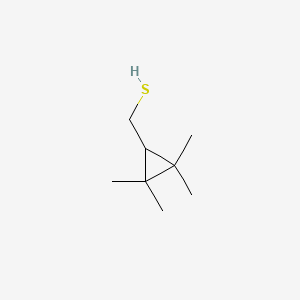
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)

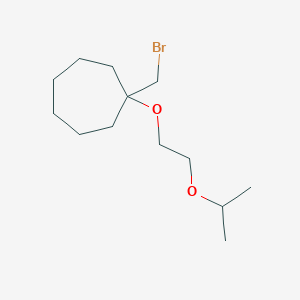

![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
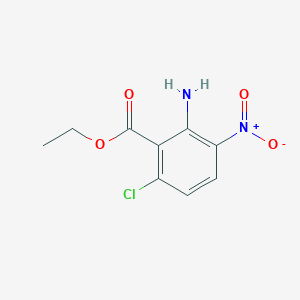
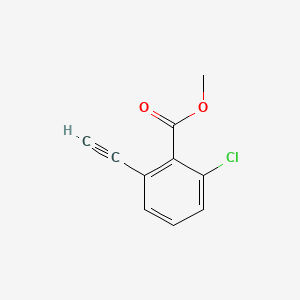
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
